3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide

Medicinal Chemistry Chemical Biology Target validation

3-Bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide (CAS 890604-34-9) is a synthetic small molecule belonging to the pyrazole-benzamide chemical class, characterized by a 3-bromophenyl core linked via an amide bridge to a 2-(3,5-dimethylpyrazol-1-yl)propyl substituent. It has a molecular formula of C15H18BrN3O and a molecular weight of 336.23 g/mol.

Molecular Formula C15H18BrN3O
Molecular Weight 336.233
CAS No. 890604-34-9
Cat. No. B2360524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide
CAS890604-34-9
Molecular FormulaC15H18BrN3O
Molecular Weight336.233
Structural Identifiers
SMILESCC1=CC(=NN1C(C)CNC(=O)C2=CC(=CC=C2)Br)C
InChIInChI=1S/C15H18BrN3O/c1-10-7-11(2)19(18-10)12(3)9-17-15(20)13-5-4-6-14(16)8-13/h4-8,12H,9H2,1-3H3,(H,17,20)
InChIKeyNYPSJWKSSGBIGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide (CAS: 890604-34-9): Chemical Class and Core Properties for Research Sourcing


3-Bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide (CAS 890604-34-9) is a synthetic small molecule belonging to the pyrazole-benzamide chemical class, characterized by a 3-bromophenyl core linked via an amide bridge to a 2-(3,5-dimethylpyrazol-1-yl)propyl substituent . It has a molecular formula of C15H18BrN3O and a molecular weight of 336.23 g/mol . This compound incorporates a defined stereocenter in the propyl linker, suggesting a requirement for chiral purity assessment during procurement. Members of the pyrazole-benzamide class, including related analogues, have been explored in medicinal chemistry primarily as kinase inhibitors and nuclear receptor modulators, specifically as RORγ inverse agonists [1].

Why Generic Substitution Fails for 3-Bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide (CAS: 890604-34-9): The Structural Isomer Problem


Precision cannot be achieved through generic substitution for this compound because even minor structural modifications within its class lead to functionally distinct entities. The meta-bromo substitution on the benzamide ring and the specific 1,2-propyl linker connecting the pyrazole ring are not arbitrary. Isomers such as 3-bromo-N-isobutyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide, which shares the identical molecular formula (C15H18BrN3O) [1], alter the critical geometry and hydrogen-bonding capability of the amide scaffold. This positional isomerism directly impacts target engagement; for instance, in the related RORγ inverse agonist series, the precise linkage length and substitution on the pyrazole core were key determinants of inverse agonist potency and the improvement of physical properties [2]. Procuring an unverified analogue not only risks experimental failure but also invalidates any Structure-Activity Relationship (SAR) conclusions drawn from the specific chemical series.

Quantitative Evidence Guide: Differentiating 3-Bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide from its Closest Analogs


Structural Isomer Discrimination: Regioisomeric Purity and Target Binding

The primary practical differentiation for procurement is the molecular identity itself, distinguishing it from a common co-formula isomer. The target compound (3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide) bears the bromine atom on the benzoyl ring and a 1,2-disubstituted propyl linker. A known structural isomer, 3-bromo-N-isobutyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide, shares the identical molecular formula but positions the pyrazole and amide moieties differently, which is expected to result in a drastically different 3D pharmacophore [1]. While direct biological comparison data for these specific isomers is absent in open-access primary literature, the foundational SAR for the pyrazole-benzamide class (as demonstrated for RORγ inverse agonists) confirms that movement of the pyrazole substitution pattern from the 1,2-linker to a 1,4-linker abolishes or severely attenuates activity on the primary target [2].

Medicinal Chemistry Chemical Biology Target validation

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area

Procurement decisions often involve selection between compounds within a screening library based on drug-likeness parameters. For 3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide, vendor-reported computed properties provide a baseline. The compound has an AlogP of 1.29 and a topological polar surface area (tPSA) of 90.65 Ų . These values place it in a favorable physicochemical space regarding membrane permeability relative to more lipophilic pyrazole-benzamide analogues. For class-level context, lead optimization in the pyrazole-benzamide series targeting RORγ involved modulating physical properties; earlier biaryl leads were specifically modified with substituted aminopyrazoles to yield a series with 'improved physical properties' [1]. The moderately low AlogP and moderate tPSA of this specific analogue may make it a suitable starting point for assays where balanced solubility and permeability are required, compared to high-logP counterparts that often suffer from solubility-limited assay interference.

Drug-likeness ADME Physicochemical profiling

Chiral Center: Implication for Biological Activity and Assay Reproducibility

The presence of a chiral center in the propyl linker of 3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide is a non-trivial structural feature that directly impacts procurement specifications. The CAS registry designates the racemate, but the individual enantiomers are chemically distinct entities. In the SAR of closely related pyrazole-containing benzamide RORγ inverse agonists, the specific 3D orientation of the linker was critical for occupying the ligand-binding domain [1]. Similarly, in the broader class of benzamide-containing compounds (e.g., HDAC inhibitors referenced in patent literature), chiral purity is a routine quality control requirement affecting potency and target selectivity [2]. Procuring this compound without specifying enantiomeric purity (e.g., racemic vs. isolated enantiomer) introduces significant variability into any biological assay, as the inactive enantiomer can contribute to off-target effects or simply dilute potency.

Stereochemistry Target selectivity Assay reproducibility

Optimal Application Scenarios for 3-Bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide (CAS: 890604-34-9) in Scientific Research


Chemical Probe Development for Nuclear Receptor Modulation (RORγ Target Class)

Based on its structural membership in the pyrazole-benzamide class, this compound is positioned for use as a starting point or control in the development of inverse agonists targeting the Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ). The fused pyrazole-amide scaffold is directly analogous to the '4j' and '5m' series reported to possess potent RORγ inverse agonist activity and improved physical properties over biaryl leads [1]. Researchers procuring this specific brominated analogue can utilize it for hit-to-lead SAR exploration, where the 3-bromo substituent offers a synthetic handle for further functionalization or metabolic probing, and its moderate AlogP (1.29) makes it suitable for cellular assays involving TH17 cell differentiation models.

Synthetic Intermediate for Focused Kinase or HDAC Inhibitor Libraries

The 3-bromo substituent provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the benzamide core. This is a common strategy for generating focused libraries for kinase or epigenetic targets. The patent literature highlights the use of C-linked pyrazole benzamides as histone deacetylase (HDAC) inhibitors [2]. As a fragment-like building block with a drug-likeness profile (tPSA 90.65 Ų, HBD 2, HBA 5) that meets Lipinski's criteria, this specific compound can be utilized by medicinal chemistry groups for parallel synthesis efforts where late-stage diversification at the 3-bromo position is desired.

Analytical Reference Standard for Chiral Isomer Discrimination in Pyrazole-Amide Series

Owing to its specific chiral center in the propyl linker, this compound (as the CAS-defined racemate) serves a critical role as an analytical reference standard. Laboratories developing chiral resolution methods for pyrazole-amide compound series can utilize this substance to validate HPLC or SFC methods. Establishing baseline separation of the enantiomers is a prerequisite for any advanced pharmacological study, given the class-level precedent that single enantiomers of benzamide derivatives often exhibit dramatically different target binding profiles [1]. This ensures that procurement of advanced chiral intermediates can be quality-controlled against a defined racemic standard.

Quote Request

Request a Quote for 3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.